molecular formula C7H4BrNO4 B1598167 3-bromopyridine-2,6-dicarboxylic Acid CAS No. 316808-10-3

3-bromopyridine-2,6-dicarboxylic Acid

Cat. No. B1598167
M. Wt: 246.01 g/mol
InChI Key: IKHJUSWVJKICAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4BrNO4 . It is used as a raw material and intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 3-bromopyridine-2,6-dicarboxylic acid involves several steps. Initially, 3-bromopyridine reacts with sulfur dioxide in a co-heating reaction to produce 3-bromopyridine-2-carboxylic acid. Then, 3-bromopyridine-2-carboxylic acid reacts with sodium nitrite to produce 3-bromopyridine-2,6-dicarboxylic acid . An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors .


Molecular Structure Analysis

The molecular structure of 3-bromopyridine-2,6-dicarboxylic acid is characterized by the presence of a bromine atom and two carboxylic acid groups attached to a pyridine ring .


Chemical Reactions Analysis

The bromination of 3-bromopyridine-2,6-dicarboxylic acid is a key step in its synthesis. This reaction involves the use of N-bromosuccinimide (NBS) as the brominating reagent .


Physical And Chemical Properties Analysis

3-Bromopyridine-2,6-dicarboxylic acid is a white to pale yellow solid with a melting point of approximately 217-221°C. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .

Scientific Research Applications

Electrocatalysis and Green Chemistry

Research by Feng et al. (2010) highlights the electrocatalytic carboxylation of related bromopyridine compounds. Specifically, 2-amino-5-bromopyridine was electrocatalytically carboxylated with CO2 in an ionic liquid, yielding 6-aminonicotinic acid. This process is significant for its environmentally friendly approach, avoiding volatile and toxic solvents and catalysts, and showcasing the potential for sustainable chemistry applications (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Bioactive Compounds

Bolliger, Oberholzer, and Frech (2011) discussed the importance of 2-aminopyridines, which can be synthesized from bromopyridine derivatives like 3-bromopyridine-2,6-dicarboxylic acid. These compounds are crucial in the creation of bioactive natural products and medicinally important compounds, demonstrating the role of bromopyridine derivatives in pharmaceutical research (Bolliger, Oberholzer, & Frech, 2011).

Catalytic Applications

Cho and Kim (2008) explored the use of 3-bromopyridine derivatives in palladium-catalyzed cyclization reactions. Their research illustrates the potential of these compounds in catalytic processes, providing pathways to synthesize complex organic molecules (Cho & Kim, 2008).

Coordination Chemistry and Materials Science

Sun et al. (2009) demonstrated the use of hydroxypyridine dicarboxylic acids, closely related to 3-bromopyridine-2,6-dicarboxylic acid, in forming lanthanide coordination polymers. These materials have potential applications in areas like catalysis, luminescence, and magnetism, showing the versatility of bromopyridine-based ligands in materials science (Sun, Rong, Yu, Wu, Ding, Gao, Zhang, & Verpoort, 2009).

Solar Energy and Electrochemistry

Constable et al. (2009) investigated copper(I) complexes of substituted bipyridine dicarboxylic acids, including bromopyridine analogs, for their potential application in dye-sensitized solar cells. This research underscores the role of bromopyridine derivatives in developing renewable energy technologies (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).

Organic Synthesis and Drug Development

Hirokawa, Horikawa, and Kato (2000) described a synthesis pathway for a compound derived from bromopyridinecarboxylic acid, which is a key intermediate in developing dopamine and serotonin receptor antagonists. This highlights the importance of bromopyridine derivatives in the synthesis of complex pharmaceuticals (Hirokawa, Horikawa, & Kato, 2000)

Safety And Hazards

3-Bromopyridine-2,6-dicarboxylic acid is considered hazardous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

3-Bromopyridine-2,6-dicarboxylic acid has been used as a building unit for coordination compounds and fluorescent probes . It has also been used in the synthesis of light-conversion agents, which are promising materials used in greenhouse films to improve crop yield .

properties

IUPAC Name

3-bromopyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHJUSWVJKICAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393796
Record name 3-bromopyridine-2,6-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromopyridine-2,6-dicarboxylic Acid

CAS RN

316808-10-3
Record name 3-bromopyridine-2,6-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-bromopyridine-2,6-dicarboxylic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-bromopyridine-2,6-dicarboxylic Acid
Reactant of Route 3
Reactant of Route 3
3-bromopyridine-2,6-dicarboxylic Acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-bromopyridine-2,6-dicarboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-bromopyridine-2,6-dicarboxylic Acid
Reactant of Route 6
Reactant of Route 6
3-bromopyridine-2,6-dicarboxylic Acid

Citations

For This Compound
1
Citations
保玉婷, 李海朝, 马琴, 孙赞 - Journal of Synthetic Crystals, 2021 - search.ebscohost.com
: 在溶剂热条件下, 以含卤素有机羧酸3-溴-吡啶-2, 6-二甲酸(H2 L) 为配体, 以硝酸钴, 硝酸铜为金属源, 合成了两例配合物:[Co (L′) 3](1) 和[Cu (L′) 2] n (2)(HL′= 5-溴-吡啶-2-甲酸), 通过…
Number of citations: 4 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.